7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQMQTWRHXCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of such compounds often involves interactions with specific proteins or enzymes in the body, leading to changes in biochemical pathways and cellular functions . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effects .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability . For example, certain compounds might be more effective or stable under acidic or alkaline conditions, at certain temperatures, or in the presence of specific cofactors .
Biochemical Analysis
Biochemical Properties
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes. Additionally, it interacts with estrogen receptors, serving as a ligand that can modulate receptor activity. These interactions highlight the potential of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one in therapeutic applications.
Cellular Effects
The effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one affects gene expression by modulating transcription factors and other regulatory proteins. These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms provide insights into the diverse biological activities of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one change over time. This compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term potential of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation. This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes. Understanding the metabolic pathways of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. These factors influence the overall pharmacokinetics and therapeutic potential of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one.
Subcellular Localization
The subcellular localization of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is with a molecular weight of 246.30 g/mol. The compound features a thiazolo-pyridazine core, which is known for its diverse biological activities.
Cytotoxicity Studies
Recent studies have demonstrated that thiazolopyridazine derivatives exhibit potent cytotoxicity against several human cancer cell lines. The compound was evaluated using the MTT assay against HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines. The results indicated that 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibits significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 | 14.34 | 19.35 |
| HCT-116 | 6.90 | 11.26 |
| A549 | Not specified | Not specified |
This data suggests that the compound may be a promising candidate for further development as an anticancer agent.
The mechanisms by which 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its cytotoxic effects are still under investigation. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, electron-withdrawing substituents on the aromatic ring enhance cytotoxic activity, indicating that structural modifications can significantly influence biological efficacy.
Case Studies
In a study published in Scientific Reports, a series of thiazolopyridazine derivatives were synthesized and screened for their anticancer properties. The study highlighted the structural importance of substituents on the aromatic ring in modulating cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited higher potency against MCF-7 cells than those with electron-donating groups .
Another investigation focused on the synthesis of various thiazolopyridazine derivatives and their biological evaluation against multiple cancer cell lines. The data showed that these compounds not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
Substituent Effects at Position 7
The substituent at position 7 significantly influences biological activity and physicochemical properties:
- 4-Methoxyphenyl (Target Compound) : The methoxy group is electron-donating, increasing solubility and possibly enhancing interactions with polar residues in target proteins .
- Thiophen-2-yl (Compound 14b) : The thiophene ring introduces sulfur-mediated interactions but may reduce metabolic stability compared to aryl groups .
- Furan-2-yl (Compound 15) : The furan oxygen enhances hydrogen bonding but may decrease lipophilicity .
Substituent Effects at Position 2
Position 2 modifications alter steric and electronic profiles:
Table 2: Position 2 Substituent Comparison
Physicochemical Properties
The methoxy group’s polarity may enhance aqueous solubility relative to lipophilic groups like ethylphenyl ().
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely follows methods similar to , where hydrazine hydrate is used to cyclize intermediates .
- Structure-Activity Relationship (SAR) : Electron-donating R7 groups correlate with improved analgesic and enzyme inhibitory activities, while small R2 groups like methyl balance steric effects and permeability .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
